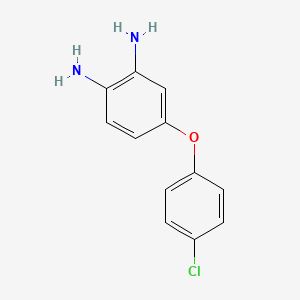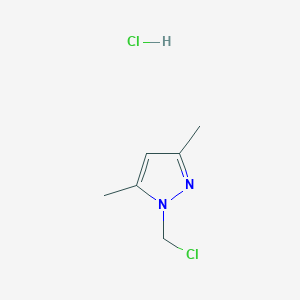![molecular formula C14H19NO B8638265 (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol CAS No. 61098-46-2](/img/structure/B8638265.png)
(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-3-[6-Methyl-6-azabicyclo[321]octan-1-yl ]phenol is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which can impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the Bicyclic Core: This can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution or other methods to attach the hydroxyphenyl group to the bicyclic core.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the bicyclic core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(-)-3-[6-Methyl-6-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mécanisme D'action
The mechanism of action of (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: The compound may interact with specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(m-Hydroxyphenyl)-6-azabicyclo(3.2.1)octane: Lacks the methyl group, which may affect its chemical properties and applications.
1-(p-Hydroxyphenyl)-6-methyl-6-azabicyclo(3.2.1)octane: The position of the hydroxy group is different, potentially leading to different reactivity and applications.
Uniqueness
(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61098-46-2 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
3-(6-methyl-6-azabicyclo[3.2.1]octan-1-yl)phenol |
InChI |
InChI=1S/C14H19NO/c1-15-10-14(7-3-5-12(15)9-14)11-4-2-6-13(16)8-11/h2,4,6,8,12,16H,3,5,7,9-10H2,1H3 |
Clé InChI |
CACUHZYZLDBFQG-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(CCCC1C2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(6-Amino-2,3-difluorophenyl)amino]ethanol](/img/structure/B8638184.png)
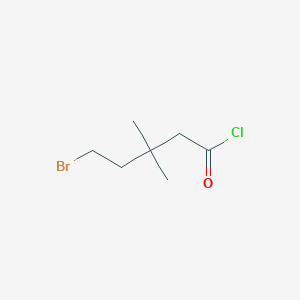
![N-(1-methyl-1H-pyrazol-3-yl)-3,5-bis[(phenylmethyl)oxy]benzamide](/img/structure/B8638198.png)
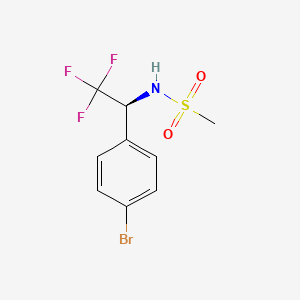
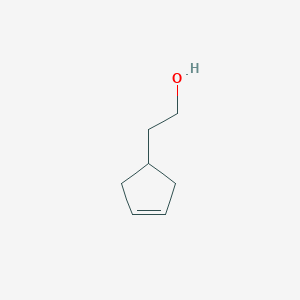
![1H-pyrrolo[2,3-b]pyridine 7-oxide 3-chlorobenzoate](/img/structure/B8638208.png)
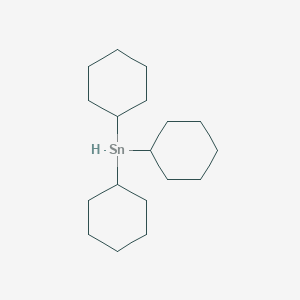
![Benzoic acid,5-methoxy-2-[(tetrahydro-2-oxo-3-furanyl)amino]-](/img/structure/B8638224.png)
![Methyl 3-[(2,2,2-trifluoroethyl)sulfanyl]benzoate](/img/structure/B8638235.png)

![methyl-[4-{8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene}-piperidin-1-yl]acetate](/img/structure/B8638249.png)
![S-[p-Chlorothiobenzoyl]thioglycolic acid](/img/structure/B8638250.png)
